molecular formula C19H25NO3 B2384384 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate CAS No. 474948-06-6

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate

Cat. No. B2384384
M. Wt: 315.413
InChI Key: WNMHLGWZXODFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Waste-Free Synthesis of Condensed Heterocyclic Compounds

  • Research Insight : Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, including similar compounds, can efficiently produce heterocyclic compounds, some of which exhibit solid-state fluorescence (Shimizu, Hirano, Satoh, & Miura, 2009).

Novel Aromatic Polyimides Synthesis

  • Research Insight : Synthesis of novel aromatic polyimides involves polymerizing new diamines with various dianhydrides. This process is significant in the field of polymer chemistry, where derivatives of aminobenzothiazole, a compound similar to the one , are used (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Development of Azo Dyes

  • Research Insight : Azo dyes synthesis involves the reaction of aminothiophene derivatives with a variety of coupling components. These dyes, derived from compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate, are used in coloring textiles and other materials (Sabnis & Rangnekar, 1989).

Synthesis of Novel Hsp90 Inhibitors

  • Research Insight : The synthesis of novel Hsp90 inhibitors involves the creation of complex compounds that can inhibit Hsp90α, a molecular chaperone involved in the stabilization and activation of numerous client proteins. This is crucial in medicinal chemistry and drug discovery (Wang Xiao-long, 2011).

Homogeneous Catalytic Aminocarbonylation

  • Research Insight : Aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters using palladium catalysis leads to 2-oxo-carboxamide type derivatives. This process is important in organic synthesis and pharmaceutical development (Müller et al., 2005).

Environmental Applications

  • Research Insight : The creation of exchange resins for the selective removal of contaminants, like chromium, from water. This is significant in environmental chemistry and water purification (Heininger & Meloan, 1992).

properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-15-8-10-17(11-9-15)19(22)23-14-18(21)20-13-12-16-6-4-3-5-7-16/h6,8-11H,2-5,7,12-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMHLGWZXODFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate

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